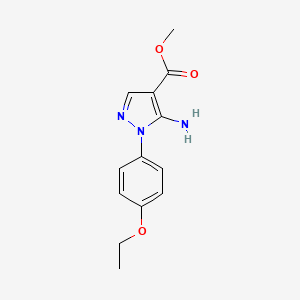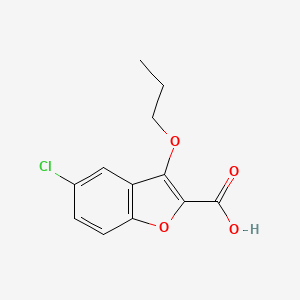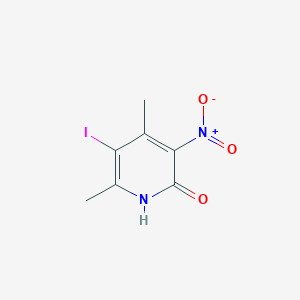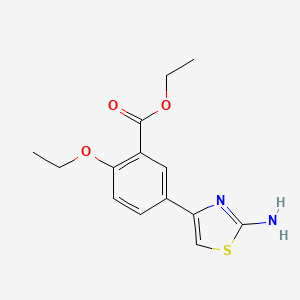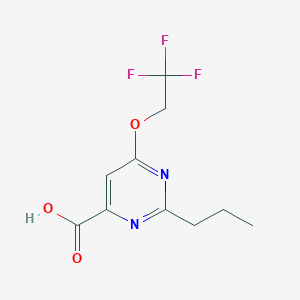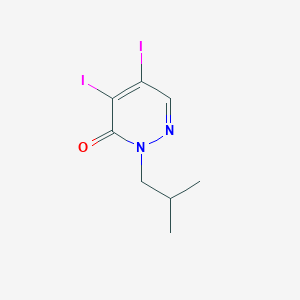
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is a complex organic compound that features a pyrrolidine ring, a cyclopropylmethyl group, and an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine typically involves the reaction of cyclopropylmethylamine with pyrrolidine derivatives under controlled conditions. One common method involves the use of a reductive amination process where the cyclopropylmethylamine is reacted with a pyrrolidine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final product isolation. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a similar pyrrolidine ring structure.
Cyclopropylamine: Contains the cyclopropyl group but lacks the pyrrolidine ring.
Ethanamine: A basic structure that forms part of the compound.
Uniqueness
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanamine is unique due to its combination of a cyclopropylmethyl group, a pyrrolidine ring, and an ethanamine chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propriétés
Formule moléculaire |
C11H23N3 |
|---|---|
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C11H23N3/c12-5-7-14-6-1-2-11(14)9-13-8-10-3-4-10/h10-11,13H,1-9,12H2 |
Clé InChI |
BXXNZHQOUPMSBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CCN)CNCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)




